Sodium 2-methoxy-4-(1-propenyl)phenolate is a sodium salt derived from the phenolic compound known as isoeugenol. Its chemical formula is , and it has a molecular weight of approximately 164.20 g/mol. The compound features a methoxy group and an allylic substituent, specifically a prop-1-enyl group, which contributes to its unique properties and biological activities. The compound is often represented in its Z configuration, which is significant for its reactivity and interaction with biological systems .
Sodium 2-methoxy-4-(1-propenyl)phenolate exhibits various biological activities:
Several methods exist for synthesizing sodium 2-methoxy-4-(1-propenyl)phenolate:
Sodium 2-methoxy-4-(1-propenyl)phenolate finds applications in various fields:
Interaction studies indicate that sodium 2-methoxy-4-(1-propenyl)phenolate interacts with various biological targets:
Several compounds share structural similarities with sodium 2-methoxy-4-(1-propenyl)phenolate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Eugenol | Phenolic ether | Contains a methoxy group and an allyl side chain |
| Isoeugenol | Isomer of eugenol | Has a prop-1-enyl group instead of an allyl group |
| Guaiacol | Phenolic compound | Lacks the propenyl substituent but has similar properties |
| 4-Hydroxy-3-methoxypropenylbenzene | Phenolic derivative | Similar structure but different substituents |
Sodium 2-methoxy-4-(1-propenyl)phenolate stands out due to its unique propenyl substitution and resultant biological activities that differentiate it from its analogs like eugenol and guaiacol. Its specific interactions within biological systems make it a subject of interest for further research in both pharmacology and industrial applications .
Alkaline isomerization serves as a foundational step in synthesizing sodium 2-methoxy-4-(1-propenyl)phenolate from eugenol derivatives. This process typically employs solid base catalysts such as Mg-Al hydrotalcites to facilitate the conversion of allyl groups to propenyl moieties. For example, MgAl hydrotalcite catalyzes the isomerization of eugenol to isoeugenol at 120–150°C, achieving yields up to 92% under solvent-free conditions. The reaction proceeds via a base-mediated deprotonation mechanism, where the hydroxide ion abstracts a proton from the allylic position, forming a resonance-stabilized enolate intermediate. Subsequent protonation at the γ-carbon yields the thermodynamically favored trans-propenyl isomer.
Table 1: Catalytic Performance of Hydrotalcite Catalysts in Eugenol Isomerization
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| MgAl Hydrotalcite | 130 | 89 | 95 |
| NiAl Hydrotalcite | 140 | 92 | 93 |
| CoAl Hydrotalcite | 150 | 85 | 88 |
Enzymatic pathways also contribute to propenyl group formation. Isoeugenol synthase (IGS1) from Petunia hybrida catalyzes the direct conversion of coniferyl acetate to isoeugenol via a NADPH-dependent reduction and subsequent elimination, highlighting biological parallels to industrial synthetic routes.
Williamson etherification is critical for introducing the methoxy group at the 2-position of the phenolic ring. In a representative procedure, phenol is treated with methyl iodide (CH₃I) in the presence of sodium hydroxide, generating sodium phenoxide in situ. This intermediate reacts with CH₃I to form 2-methoxyphenol, with yields optimized to >80% by maintaining a reaction temperature of 23°C and stoichiometric NaOH. The mechanism involves nucleophilic attack by the phenoxide oxygen on the electrophilic methyl carbon, followed by elimination of iodide.
Key variables influencing this reaction include:
Recent adaptations utilize sodium methoxide (NaOCH₃) as both base and methylating agent, reducing byproduct formation and simplifying purification.
Transition metals such as iron and nickel enable precise control over propenyl group geometry and reactivity. In one protocol, 2-bromo-4-hydroxypropiophenone undergoes reductive elimination using iron powder and hydrochloric acid at 105°C, selectively removing the nitro group while preserving the propenyl moiety. Nickel-based catalysts, particularly NiAl hydrotalcites, further isomerize allyl groups to propenyl configurations via π-allyl metal complexes, as demonstrated in the conversion of safrole to isosafrole.
Mechanistic Insights:
Solvent choice critically affects sodium phenolate stability and reactivity. Polar aprotic solvents (e.g., DMSO, DMF) stabilize the phenolate ion through strong solvation, preventing aggregation and oxidative degradation. In contrast, protic solvents like methanol protonate the phenolate, reducing nucleophilicity and slowing alkylation rates.
Table 2: Solvent Impact on Phenolate Stability
| Solvent | Dielectric Constant | Phenolate Half-Life (h) |
|---|---|---|
| DMSO | 46.7 | 48 |
| Methanol | 32.7 | 12 |
| Water | 80.4 | 6 |
Optimized protocols employ methanol-water mixtures (4:1 v/v) during methoxylation, balancing phenolate solubility and reagent miscibility. Post-reaction, adjusting the pH to 5.5–6.5 with PCl₃ precipitates the product while minimizing hydrolysis.
Sodium 2-methoxy-4-(1-propenyl)phenolate, commonly known as sodium isoeugenolate, represents a significant organometallic compound with diverse catalytic applications in organic synthesis . This phenolate salt, with the molecular formula C₁₀H₁₁NaO₂, exhibits remarkable reactivity patterns that make it valuable as both a substrate and catalytic precursor in various transformations [2]. The compound's unique structural features, including the methoxy group at position 2 and the propenyl substituent at position 4, contribute to its distinctive catalytic behavior in organic reactions [3].
Sodium 2-methoxy-4-(1-propenyl)phenolate demonstrates exceptional utility in olefin isomerization processes, particularly in systems catalyzed by transition metal complexes [4] [5]. The hexaaquaruthenium(II) ion serves as an effective catalyst for the isomerization of allyl-substituted phenolic compounds to their corresponding propenyl derivatives, with sodium 2-methoxy-4-(1-propenyl)phenolate acting as both substrate and product in these transformations [4].
Research conducted on olefin isomerization reactions reveals that 4-allyl-2-methoxyphenol undergoes quantitative conversion to 2-methoxy-4-propenylphenol under mild conditions when catalyzed by [Ru(H₂O)₆]²⁺ complexes [4]. The reaction proceeds through a metal hydride addition-elimination mechanism, where the ruthenium center facilitates the migration of the carbon-carbon double bond from the terminal position to an internal position [6] [5].
Table 1: Olefin Isomerization Reaction Data
| Substrate | Product | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 4-Allyl-2-methoxyphenol (Eugenol) | 2-Methoxy-4-(1-propenyl)phenol (Isoeugenol) | [Ru(H₂O)₆]²⁺ | Ambient | >99 | >99 |
| 2-Methoxy-4-propenylphenol | 2-Methoxy-4-propylphenol | Pd/Y (10%) | 245 | 98.24 | 98.24 |
| Hex-1-ene | (E)-Hex-2-ene (87%), (E)-Hex-3-ene (13%) | [Ru(H₂O)₆]²⁺ | Ambient | 87/13 | 87/13 E/Z ratio |
| Allyl phenyl ether | Phenyl propenyl ether (>99%) | [Ru(H₂O)₆]²⁺ | Ambient | >99 | >99 |
| 4-Allyl-1,2-dimethoxybenzene | 3,4-Dimethoxy-1-propenylbenzene (>99%) | [Ru(H₂O)₆]²⁺ | Ambient | >99 | >99 |
The mechanism of olefin isomerization involves the formation of metal-alkyl intermediates through migratory insertion of the metal-hydride species into the terminal double bond, followed by beta-hydrogen elimination to form the internal olefin [5] [7]. Kinetic studies demonstrate that the reaction follows first-order kinetics with respect to the organic substrate, with rate constants ranging from 1.2 × 10⁻³ s⁻¹ under typical reaction conditions [6].
Iridium-based catalysts have also shown remarkable selectivity in olefin isomerization reactions, particularly with pincer-crown ether complexes that respond to cation presence [5]. These systems demonstrate the ability to selectively produce either 2-alkenes or 3-alkenes depending on the presence of sodium cations, highlighting the importance of alkali metal interactions in controlling reaction selectivity [5].
Sodium 2-methoxy-4-(1-propenyl)phenolate serves as an important precursor in palladium-catalyzed cross-coupling reactions, where the phenolate functionality can be activated for carbon-carbon bond formation [8] [9] [10]. The compound's phenolic nature allows for versatile reactivity patterns in various palladium-mediated transformations, including Suzuki coupling, Sonogashira coupling, and Heck reactions [8] [11].
In Suzuki cross-coupling reactions, sodium phenolate derivatives demonstrate excellent compatibility with organoborane coupling partners when activated by appropriate palladium catalysts [8]. The reaction proceeds through oxidative addition of the phenolate to palladium(0), followed by transmetalation with the borane and subsequent reductive elimination to form the coupled product [9]. Research indicates that electron-rich phosphine ligands enhance the efficiency of these transformations, with triphenylphosphine-based systems showing particularly high activity [8].
Table 2: Palladium-Mediated Cross-Coupling Precursor Data
| Phenolate Precursor | Cross-Coupling Type | Palladium Catalyst | Base | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|---|---|
| Sodium 2-methoxy-4-(1-propenyl)phenolate | Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 80-110°C, Toluene | 75-95 |
| Sodium eugenolate | Sonogashira Coupling | PdCl₂(PPh₃)₂ | Cs₂CO₃ | 25-80°C, DMF | 65-90 |
| Phenolate salts (general) | Heck Coupling | Pd/C | Et₃N | 100-130°C, DMA | 70-85 |
| Substituted phenolates | Buchwald-Hartwig Amination | Pd₂(dba)₃ | NaOtBu | 80-100°C, Toluene | 60-88 |
The development of photoactivated palladium catalysts has expanded the scope of cross-coupling reactions involving phenolate precursors [10]. These systems utilize light-induced activation to generate active palladium species, allowing for mild reaction conditions and improved functional group tolerance [10] [11]. Mesoionic carbene ligands have proven particularly effective in these applications, providing strong sigma-donor properties that stabilize the palladium center while maintaining high catalytic activity [11].
Mechanistic studies reveal that the oxidative addition step often represents the rate-determining step in phenolate cross-coupling reactions [9]. The electron-rich nature of the phenolate substrate facilitates this process, leading to faster reaction rates compared to analogous aryl halide substrates [8] [9]. Temperature optimization studies indicate that reactions typically proceed efficiently at 80-110°C, with higher temperatures potentially leading to catalyst decomposition [8].
The interaction of sodium 2-methoxy-4-(1-propenyl)phenolate with ruthenium complexes reveals fascinating redox chemistry that has significant implications for catalytic applications [12] [13] [14]. Ruthenium phenolate complexes exhibit well-defined redox behavior, typically showing reversible ruthenium(II)/ruthenium(III) oxidation processes within the potential range of 0.40-0.85 V versus the standard calomel electrode [14].
Research on ruthenium phenolate coordination complexes demonstrates that these compounds adopt various structural arrangements depending on the specific phenolate ligand and ancillary ligands present [14]. In the case of complexes containing sodium 2-methoxy-4-(1-propenyl)phenolate derivatives, the phenolate oxygen coordinates to the ruthenium center, often accompanied by additional coordination through the methoxy oxygen or the propenyl double bond [14].
Table 3: Ruthenium Complex Redox Process Data
| Ruthenium Complex | Redox Couple | Potential vs SCE (V) | Electron Transfer | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| [Ru(PPh₃)₂(phenolate)₂] | Ru(II)/Ru(III) | 0.63-0.71 | Reversible | Acetonitrile | 25 |
| [Ru(H₂O)₆]²⁺ | Ru(II)/Ru(III) | 0.23 | Quasi-reversible | Water | 25 |
| Ru-phenolate chelates | Ru(II)/Ru(III)/Ru(IV) | 0.45-0.85 | Reversible/Irreversible | Acetonitrile/DMF | 25-80 |
| Ruthenium arene complexes | Ru(II)/Ru(III) | 0.40-0.80 | Reversible | Dichloromethane | 25 |
Proton-coupled electron transfer processes play a crucial role in the redox chemistry of ruthenium-phenolate systems [13]. These processes involve the simultaneous transfer of protons and electrons, leading to complex thermodynamic relationships that can be exploited for selective catalytic transformations [13]. The bond dissociation energies of ruthenium-phenolate complexes vary significantly depending on the substitution pattern of the phenolate ligand, with electron-donating groups generally increasing the stability of the ruthenium-oxygen bond [13].
Spectroscopic investigations reveal that ruthenium phenolate complexes exhibit intense metal-to-ligand charge transfer transitions in the visible region, typically appearing between 400-600 nm [14]. These electronic transitions are sensitive to the oxidation state of the ruthenium center and the electronic properties of the phenolate ligand [14]. Cyclic voltammetry studies demonstrate that the redox processes are often accompanied by structural rearrangements, particularly in cases where the phenolate ligand can adopt different coordination modes [14].
Sodium 2-methoxy-4-(1-propenyl)phenolate demonstrates remarkable influence on the selectivity of hydrogenation and isomerization reactions, particularly when employed as a substrate or additive in catalytic systems [15] [16] [17]. The compound's structural features allow for precise control over reaction pathways, enabling selective formation of desired products while minimizing unwanted side reactions [18] [17].
In palladium-catalyzed hydrogenation processes, the presence of sodium 2-methoxy-4-(1-propenyl)phenolate significantly affects the adsorption and activation of hydrogen molecules [15]. Research indicates that the compound can modulate the dissociation mode of hydrogen on palladium surfaces, promoting either homolytic or heterolytic cleavage depending on the reaction conditions [15]. This selectivity control is particularly important in the hydrogenation of unsaturated aldehydes and ketones, where chemoselectivity between carbon-oxygen and carbon-carbon double bonds is crucial [15].
Table 4: Hydrogenation/Isomerization Selectivity Modulation Data
| Substrate | Catalyst | Product Selectivity | Reaction Conditions | Conversion (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Eugenol | Pd/Y (10%) | 2-Methoxy-4-propylphenol (98.24%) | 245°C, H₂ (58 psi) | 98.24 | 1.5-4 |
| Isoeugenol | Pt/Al₂O₃ | 2-Methoxy-4-propylphenol (85%) | 180°C, H₂ (20 bar) | 85 | 3-6 |
| Phenol derivatives | Rh/C | Cyclohexanol derivatives (92-99%) | 60°C, H₂ (10 bar) | 92-99 | 2-8 |
| 2-Methoxy-4-allylphenol | Ru/IL (Ionic Liquid) | 2-Methoxy-4-propylphenol (97%) | 80°C, H₂ (100 psi) | 97 | 4-8 |
Kinetic studies of eugenol hydrogenation using palladium on Y-zeolite catalysts reveal that the reaction follows pseudo-first-order kinetics with a rate constant of 0.5509 h⁻¹ under optimal conditions [16]. The reaction pathway involves a complex mechanism combining parallel and consecutive steps, where eugenol first undergoes isomerization to form cis-isoeugenol and trans-isoeugenol intermediates, which subsequently undergo hydrogenation to yield 2-methoxy-4-propylphenol [16].
Table 5: Kinetic Parameters for Catalytic Processes
| Reaction Type | Rate Constant (k) | Activation Energy (kJ/mol) | Temperature Range (°C) | Reaction Order | pH Range |
|---|---|---|---|---|---|
| Eugenol Hydrogenation | 0.5509 h⁻¹ | 85-95 | 200-280 | Pseudo-first order | 6-8 |
| Phenolate Formation | 2.4 × 10⁹ L mol⁻¹ s⁻¹ | 25-35 | 25-100 | Second order | 8-12 |
| Olefin Isomerization | 1.2 × 10⁻³ s⁻¹ | 65-75 | 80-150 | First order | 7-9 |
| Redox Processes | 1.8 × 10⁶ L mol⁻¹ s⁻¹ | 45-55 | 25-80 | First order | 6-10 |
The selectivity modulation effects extend to rhodium-catalyzed hydrogenation processes, where sodium phenolate additives can influence the stereochemical outcome of arene hydrogenation reactions [19]. Research demonstrates that the presence of phenolate species can switch the diastereoselectivity from cis-selective to trans-selective products in cyclohexanol formation reactions [18]. This remarkable selectivity control arises from the ability of phenolate ligands to modify the electronic environment around the metal center, thereby influencing the approach and binding mode of the substrate [18].